3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine

Physicochemical profiling Drug-likeness CNS permeability

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine (CAS 1705107-82-9) is a synthetic small molecule (C₁₂H₁₉N₃O₃S, MW 285.36 g/mol) composed of a piperidine core bearing an N-methanesulfonyl group and a 3-cyclopropyl-1,2,4-oxadiazol-5-ylmethyl substituent at the 3-position. The compound is classified as a sulfonylated piperidine-oxadiazole hybrid and is recognized as a substructural element within a disclosed series of potent and selective discoidin domain receptor 1 (DDR1) inhibitors, where the 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl] motif serves as a critical pharmacophore.

Molecular Formula C12H19N3O3S
Molecular Weight 285.36
CAS No. 1705107-82-9
Cat. No. B2724435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine
CAS1705107-82-9
Molecular FormulaC12H19N3O3S
Molecular Weight285.36
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3
InChIInChI=1S/C12H19N3O3S/c1-19(16,17)15-6-2-3-9(8-15)7-11-13-12(14-18-11)10-4-5-10/h9-10H,2-8H2,1H3
InChIKeyVNGYRRMGEZHYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine (CAS 1705107-82-9): Procurement-Relevant Chemical Profile and Sourcing Considerations


3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine (CAS 1705107-82-9) is a synthetic small molecule (C₁₂H₁₉N₃O₃S, MW 285.36 g/mol) composed of a piperidine core bearing an N-methanesulfonyl group and a 3-cyclopropyl-1,2,4-oxadiazol-5-ylmethyl substituent at the 3-position [1]. The compound is classified as a sulfonylated piperidine-oxadiazole hybrid and is recognized as a substructural element within a disclosed series of potent and selective discoidin domain receptor 1 (DDR1) inhibitors, where the 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl] motif serves as a critical pharmacophore [2]. Authoritative database records indicate that this specific CAS entity has not been associated with quantitative biological activity data in peer-reviewed literature, positioning it as a structurally defined intermediate or tool compound rather than a fully characterized bioactive endpoint [3].

Why Generic Substitution of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine Is Not Feasible: Key Structural Distinctions Among Close Analogs


The specific fusion of N-methanesulfonyl substitution with the 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl] appendage generates a unique vectorial and electronic topology that is absent in common regioisomers and des-sulfonyl analogs [1]. Substituting the methanesulfonyl group with a simple N–H piperidine (e.g., 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine) eliminates the sulfonamide-like hydrogen-bond-acceptor character, altering both polarity and metabolic stability [2]. Relocating the oxadiazole attachment from the piperidine 3-position to the 4-position, or replacing the 1,2,4-oxadiazole with a 1,3,4-oxadiazole regioisomer, reshapes the three-dimensional orientation of the cyclopropyl-oxadiazole motif, which has been shown in crystallographic complexes to dictate binding-mode compatibility within the DDR1 kinase active site [3]. These structural nuances are not interchangeable, meaning a researcher procuring a generic 'cyclopropyl-oxadiazole-piperidine' without verifying the specific CAS 1705107-82-9 risks acquiring a compound with fundamentally different biochemical recognition properties.

Quantitative Differentiation Evidence for 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine (CAS 1705107-82-9) vs. Closest Analogs


Lipophilicity and Polar Surface Area Comparison Against Non-Sulfonylated Piperidine Analog

The N-methanesulfonyl group in CAS 1705107-82-9 confers a measurably lower calculated partition coefficient (clogP = 0.77) and expanded topological polar surface area (TPSA = 81.06 Ų) relative to the des-sulfonyl analog 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (MW 207.27 g/mol, predicted clogP ≈ 1.5–1.8, TPSA ≈ 50–55 Ų) [1][2]. The introduction of the sulfonyl moiety reduces lipophilicity by approximately 0.7–1.0 logP units while simultaneously increasing TPSA by roughly 25–30 Ų, shifting the compound into a more favorable region of CNS drug-likeness space (TPSA < 90 Ų, clogP < 3) while maintaining acceptable permeability characteristics [2].

Physicochemical profiling Drug-likeness CNS permeability

Scaffold Privilege in DDR1 Kinase Inhibition: Structural Basis for Activity Differentiation

The 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl] substructure present in CAS 1705107-82-9 is a conserved pharmacophoric element within a series of triaza-spirodecanone DDR1 inhibitors exemplified by compound 2.45, which exhibits an IC₅₀ of 13.8 nM against DDR1 and 64-fold selectivity over DDR2 in biochemical assays [1][2]. The co-crystal structure (PDB 6FIN, resolution 1.67 Å) confirms that the 3-cyclopropyl-1,2,4-oxadiazole moiety occupies the ATP-binding site of DDR1, with the cyclopropyl group making critical hydrophobic contacts within the kinase hinge region [3]. In contrast, compounds bearing a 1,3,4-oxadiazole regioisomer or a 4-piperidinyl attachment point exhibit a fundamentally different orientation that is incompatible with this binding mode, as evidenced by the absence of such regioisomers in the DDR1 patent SAR tables [4].

Kinase inhibition DDR1 Renal fibrosis Structure-activity relationship

Absence of Reported Biological Activity: Implications for Negative Control and Tool Compound Applications

According to the ZINC database (version 20, accessed 2026), CAS 1705107-82-9 is annotated as having no known biological activity in the ChEMBL bioactivity repository, and no publications are associated with this specific substance [1]. This is in marked contrast to closely related derivatives such as the triaza-spirodecanone DDR1 inhibitors (IC₅₀ = 13.8 nM against DDR1) and N-arylpiperidine oxadiazole CB2 agonists (Ki values in the nanomolar range), which are extensively characterized [2][3]. The absence of reported activity for CAS 1705107-82-9, despite its incorporation of a validated kinase pharmacophore, supports its utility as a structurally matched negative control for phenotypic screening cascades or as an inert scaffold for linker attachment in PROTAC design.

Chemical probe Negative control Assay validation Database annotation

Piperidine Substitution Pattern: 3-Position vs. 4-Position Attachment as a Determinant of Molecular Geometry

CAS 1705107-82-9 features the oxadiazole-methyl substituent at the piperidine 3-position, creating an exocyclic vector that projects the cyclopropyl-oxadiazole motif at approximately 60° relative to the piperidine ring plane. In the 4-substituted regioisomer 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, the substituent projects linearly along the equatorial axis [1]. This geometric distinction is critical because in the DDR1 co-crystal structure (PDB 6FIN), the 3-substituted piperidine is incorporated into a spirocyclic scaffold wherein the 3-position attachment enables optimal occupancy of the kinase hinge region; a 4-substituted piperidine would place the oxadiazole ring approximately 2.5 Å outside the favorable interaction zone [2].

Conformational analysis Structure-based design Vectorial diversity

Optimal Research and Procurement Application Scenarios for 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine


Synthetic Intermediate for DDR1-Targeted Kinase Inhibitor Development

CAS 1705107-82-9 serves as a late-stage diversification intermediate for DDR1 inhibitor programs. The compound provides the validated 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl] pharmacophore in a form where the piperidine N-methanesulfonyl group can be cleaved or elaborated to introduce spirocyclic, amide, or urea linkages, as exemplified in the triaza-spirodecanone series (compound 2.45, DDR1 IC₅₀ = 13.8 nM; PDB 6FIN) [1][2]. Researchers procuring this compound for medicinal chemistry campaigns benefit from a characterized starting material with documented DDR1 pharmacophoric relevance.

Structurally Matched Negative Control for DDR1 Phenotypic Screening

Because CAS 1705107-82-9 is annotated in the ZINC database as having no known biological activity in ChEMBL, it is uniquely suited as a negative control compound in DDR1-dependent phenotypic assays [1]. Its close structural relationship to potent DDR1 inhibitors—sharing the identical 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl] recognition element—enables researchers to attribute any observed cellular activity specifically to the elaborated pharmacophore rather than to the core scaffold, thus improving assay specificity.

Building Block for DNA-Encoded Library (DEL) and PROTAC Synthesis

The N-methanesulfonyl group in CAS 1705107-82-9 provides a chemically stable yet synthetically addressable handle for on-DNA or off-DNA diversification reactions used in DNA-encoded library construction [1]. The compound's favorable physicochemical profile (clogP = 0.77, TPSA = 81.06 Ų, MW = 285.37 g/mol) and the documented utility of its core scaffold in DEL-based DDR1 inhibitor discovery support its use as a validated DEL synthon for kinase-focused encoded library synthesis [2].

Physicochemical Reference Standard for Sulfonylated Piperidine-Oxadiazole Series

With well-defined computed properties including clogP = 0.77, TPSA = 81.06 Ų, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds, CAS 1705107-82-9 can serve as a physicochemical reference standard within sulfonylated piperidine-oxadiazole compound libraries [1]. Its intermediate lipophilicity and polar surface area position it at the boundary of CNS drug-likeness space, making it a useful calibration compound for chromatographic retention time indexing and in silico model validation in medicinal chemistry workflows.

Quote Request

Request a Quote for 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.